molecular formula C10H14ClNO B174549 (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 180915-62-2

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B174549
M. Wt: 199.68 g/mol
InChI Key: KJDASQBFJKUGFC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. The “hydrochloride” part suggests that it’s a salt formed by the reaction of hydrochloric acid with an organic base .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimycobacterial Activity : A study reported the synthesis of novel derivatives of this compound and evaluated their antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds exhibited significant antimycobacterial activity, with some showing low cytotoxicity and significant reduction in CFU (colony-forming units) in infected mouse macrophages. This indicates potential for treating tuberculosis, especially strains resistant to conventional drugs (Kumar et al., 2013).

  • Anticancer and Enzyme Inhibition : Another research focused on Mannich bases derived from this chemical structure, revealing their cytotoxic/anticancer activities and carbonic anhydrase (CA) inhibitory effects. Some derivatives exhibited high potency and selectivity, showing promise as leads for further development in cancer therapy and enzyme inhibition studies (Gul et al., 2019).

Chemical Synthesis and Applications

  • Asymmetric Synthesis : Research into asymmetric synthesis techniques using this compound as a precursor for other pharmacologically relevant molecules, such as clopidogrel hydrogen sulfate, showcases its versatility in drug synthesis. This application demonstrates its role in producing enantiomerically pure compounds, which is crucial for the development of medications with targeted biological activities (Sashikanth et al., 2013).

  • Electrochemical Degradation Studies : Investigations into the electrochemical degradation of aromatic amines, including compounds structurally related to "(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride," have implications for environmental science. These studies help understand how chemical compounds can be broken down in eco-friendly ways, potentially aiding in the detoxification of industrial waste (Pacheco et al., 2011).

properties

IUPAC Name

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDASQBFJKUGFC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628715
Record name (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS RN

180915-62-2
Record name (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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